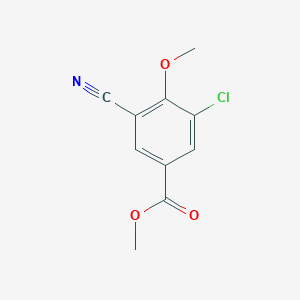

Methyl 3-chloro-5-cyano-4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-cyano-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRJCQCBZLEJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl 3 Chloro 5 Cyano 4 Methoxybenzoate

Reactivity of the Methyl Ester Group

The methyl ester group in Methyl 3-chloro-5-cyano-4-methoxybenzoate is a key site for chemical modifications, including hydrolysis, transesterification, reduction, and amidation. These reactions allow for the conversion of the ester into other important functional groups.

The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, 3-chloro-5-cyano-4-methoxybenzoic acid. This reaction is typically catalyzed by either acid or base. Basic hydrolysis, or saponification, is often preferred due to its irreversibility, which drives the reaction to completion.

Transesterification, the conversion of one ester into another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would produce Ethyl 3-chloro-5-cyano-4-methoxybenzoate. The general procedure for a related esterification involves reacting the corresponding carboxylic acid with an alcohol in the presence of a catalyst at elevated temperatures. chemicalbook.com

Table 1: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), Heat | 3-chloro-5-cyano-4-methoxybenzoic acid |

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-chloro-5-cyano-4-methoxyphenyl)methanol. This reaction typically proceeds in an anhydrous ether solvent.

For the partial reduction to the aldehyde, 3-chloro-5-cyano-4-methoxybenzaldehyde, a less reactive and sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) is employed at low temperatures. masterorganicchemistry.com This reagent can selectively reduce esters to aldehydes without further reduction to the alcohol. masterorganicchemistry.com

Table 2: Reduction of the Methyl Ester Group

| Product | Reducing Agent | Key Conditions |

|---|---|---|

| (3-chloro-5-cyano-4-methoxyphenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether |

The methyl ester can be converted into an amide, 3-chloro-5-cyano-4-methoxybenzamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, can be sluggish and may require heating or the use of a catalyst.

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be activated and reacted with an amine to form the amide. Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). A general method for amidation of carboxylic acids involves the in-situ generation of phosphonium (B103445) salts to activate the carboxylic acid for reaction with an amine at room temperature. nih.gov

Table 3: Amidation Pathways

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Ammonia, Heat | 3-chloro-5-cyano-4-methoxybenzamide |

| 3-chloro-5-cyano-4-methoxybenzoic acid | 1. SOCl₂ 2. Ammonia | 3-chloro-5-cyano-4-methoxybenzamide |

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can undergo hydration to form an amide or reduction to yield a primary amine.

The cyano group can be hydrated under acidic or basic conditions to form the corresponding primary amide, 3-chloro-5-(aminocarbonyl)-4-methoxybenzoic acid methyl ester. Careful control of reaction conditions is necessary to avoid hydrolysis of the methyl ester group. Mild acidic or basic conditions are generally favored for this transformation.

The cyano group can be reduced to a primary amine, yielding Methyl 3-amino-5-chloro-4-methoxybenzoate. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, which would also reduce the ester group. To selectively reduce the cyano group in the presence of the ester, catalytic hydrogenation would be the preferred method.

Table 4: Transformations of the Cyano Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydration | H₂SO₄ (aq), mild heat | 3-chloro-5-(aminocarbonyl)-4-methoxybenzoic acid methyl ester |

Cycloaddition Reactions and Related Transformations

The nitrile (cyano) group in this compound is a versatile functional group that can participate in various cyclization and cycloaddition reactions to form heterocyclic systems. A key transformation is the Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles or cyano esters to form enamino-nitriles or enamino-esters, which are valuable intermediates for synthesizing cyclic compounds.

In a related context, the synthesis of substituted pyrazoles often involves the cyclization of intermediates derived from cyano-containing compounds. For instance, dicyanohydrazones can undergo Thorpe-Ziegler cyclization with reagents like methyl bromoacetate (B1195939) under basic conditions to yield aminopyrazoles. rsc.org This type of reactivity highlights the potential of the cyano group in this compound to act as a precursor for constructing fused heterocyclic rings, such as pyrazolo[4,3-b]pyridines, through condensation reactions with appropriate partners. rsc.org

While direct [3+2] cycloaddition involving the cyano group of this specific molecule is not extensively documented, the general reactivity of nitriles allows them to react with 1,3-dipoles to form five-membered heterocycles. The electronic nature of the aromatic ring, influenced by the chloro, methoxy (B1213986), and ester groups, would modulate the reactivity of the cyano group in such transformations.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom attached to the aromatic ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The aromatic ring of this compound is rendered electron-deficient by the presence of two strong electron-withdrawing groups: the cyano (-CN) group and the methoxycarbonyl (-COOCH₃) group. These groups are located ortho and para to the chloro substituent, which strongly activates the C-Cl bond towards Nucleophilic Aromatic Substitution (SNAr).

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate. Chloroarenes with such activating groups can react smoothly with various nucleophiles, including amines, alkoxides, and thiolates, to displace the chloride ion. mdpi.com For example, reactions with amines like indoles or carbazoles can be promoted by a base such as potassium hydroxide (B78521) in a solvent like DMSO, leading to N-arylated products. mdpi.com The reaction conditions for SNAr can often be performed under mild, aqueous conditions, sometimes facilitated by additives. d-nb.info

Table 1: Examples of Nucleophiles in SNAr Reactions with Activated Aryl Chlorides

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Amine | Pyrrolidine | N-Aryl Amine |

| Amine | Indole, Carbazole | N-Aryl Heterocycle |

| Alkoxide | Sodium Methoxide (B1231860) | Aryl Ether |

This table presents typical nucleophiles that can react with activated aryl chlorides like this compound via an SNAr mechanism.

The chloro substituent serves as an excellent handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made these transformations highly efficient. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This method is exceptionally versatile for creating biaryl linkages. For this compound, a Suzuki coupling would replace the chlorine atom with a new aryl or vinyl group, providing access to a wide array of complex molecules. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with the deactivated aryl chloride substrate. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This is a powerful method for synthesizing arylalkynes. Applying the Sonogashira reaction to this compound would introduce an alkynyl moiety at the position of the chlorine atom. nih.govchemrxiv.orgchemrxiv.org The reaction is valued for its mild conditions and tolerance of various functional groups. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

This table summarizes two key cross-coupling reactions applicable to the chloro substituent of the target compound.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is another important functional site, primarily susceptible to cleavage reactions and playing a significant role in directing the reactivity of the aromatic ring.

The methoxy group is an aryl methyl ether. The cleavage of the C-O bond in such ethers is a common transformation in organic synthesis, typically used to unmask a phenol (B47542) functional group. This demethylation requires harsh conditions due to the stability of the aryl ether linkage. wikipedia.org

Strong protic acids such as hydrobromic acid (HBr) or hydriodic acid (HI) are classic reagents for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 mechanism. youtube.com Alternatively, strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective for cleaving aryl methyl ethers, often at low temperatures. Other reagents capable of demethylation include certain thiolates in basic media. organic-chemistry.org Cleavage of the methoxy group in this compound would yield Methyl 3-chloro-5-cyano-4-hydroxybenzoate. chemicalbook.com

The methoxy group significantly influences the electronic properties of the benzene (B151609) ring through a combination of two opposing effects:

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. vaia.comchegg.com This makes the ring more nucleophilic and activates it towards electrophilic aromatic substitution. libretexts.orgmsu.edu

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. libretexts.orgmsu.edu This inductive effect is deactivating.

Functional Group Interconversions on the this compound Scaffold

The reactivity of this compound is dictated by the interplay of its electron-withdrawing (chloro, cyano, methyl ester) and electron-donating (methoxy) substituents. These groups influence the electron density of the aromatic ring and provide sites for various chemical transformations.

The primary functional groups that can undergo interconversion are the cyano and methyl ester groups. The chloro and methoxy groups are generally more stable under typical reaction conditions but can participate in or influence reactions.

Hydrolysis of the Ester and Nitrile Groups:

Both the methyl ester and the cyano group are susceptible to hydrolysis under acidic or basic conditions. chemistrysteps.comlibretexts.org The hydrolysis of the methyl ester would yield the corresponding carboxylic acid, 3-chloro-5-cyano-4-methoxybenzoic acid. This reaction is a standard transformation for esters. youtube.com

Similarly, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This process typically proceeds through an intermediate amide. The conditions for nitrile hydrolysis can be harsh, often requiring strong acid or base and elevated temperatures. libretexts.orgyoutube.com

Reduction of the Cyano and Ester Groups:

The cyano and ester functionalities can be reduced to other functional groups. For instance, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄). youtube.com The ester group can also be reduced by strong reducing agents like LiAlH₄ to a primary alcohol.

Transformations Involving the Aromatic Ring:

While the existing substituents heavily influence the reactivity of the aromatic ring, certain transformations can still occur. For example, nitration of an aromatic ring bearing a methoxy group is a known reaction. mdpi.com In a related molecule, nitration occurred at the position ortho to the methoxy group. mdpi.com This suggests that electrophilic aromatic substitution on the this compound scaffold is a plausible transformation pathway.

The following table summarizes potential functional group interconversions on the this compound scaffold, based on general organic chemistry principles and reactions of similar compounds.

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Methyl Ester | H₃O⁺ / heat or OH⁻ / H₂O | Carboxylic Acid |

| Cyano (Nitrile) | H₃O⁺ / heat or OH⁻ / H₂O | Carboxylic Acid (via amide) |

| Cyano (Nitrile) | LiAlH₄ then H₂O | Primary Amine |

| Methyl Ester | LiAlH₄ then H₂O | Primary Alcohol |

| Aromatic Ring | HNO₃ / H₂SO₄ | Nitro-substituted aromatic ring |

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically for this compound are not widely available in the reviewed literature. However, the mechanisms of its potential transformations can be inferred from established organic chemistry principles and studies on related compounds.

Mechanism of Ester and Nitrile Hydrolysis:

The hydrolysis of both the ester and nitrile groups proceeds via nucleophilic acyl substitution. libretexts.orgyoutube.com

Acid-Catalyzed Ester Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) lead to the formation of the carboxylic acid. youtube.com

Base-Catalyzed Ester Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide ion, a good leaving group, results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt.

Nitrile Hydrolysis: In acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. libretexts.org Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. libretexts.org Both pathways lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Mechanism of Electrophilic Aromatic Substitution:

The introduction of a nitro group onto the aromatic ring would follow the general mechanism for electrophilic aromatic substitution. masterorganicchemistry.com The reaction of nitric acid with a strong acid catalyst like sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the removal of a proton from the carbon bearing the nitro group by a weak base, restoring the aromaticity of the ring. masterorganicchemistry.com The directing effects of the existing substituents would determine the position of nitration. The powerful activating and ortho-, para-directing methoxy group would likely direct the incoming electrophile to the position ortho to it, despite the deactivating effects of the other substituents. msu.edu

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 3 Chloro 5 Cyano 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the definitive assignment of all proton and carbon signals and establishes the bonding framework of the molecule.

Elucidation of Connectivity and Stereochemical Aspects using 2D NMR (COSY, HSQC, HMBC, NOESY)

While 1D NMR suggests the structure, 2D NMR experiments are essential to confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would be used to identify any proton-proton couplings. For this specific molecule, no cross-peaks would be expected in the aromatic region as the protons are isolated, confirming their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial proximity between the methoxy (B1213986) group protons and the adjacent aromatic proton, providing further evidence for the assigned structure.

Advanced NMR Techniques for Conformational Analysis and Dynamics

The single bonds connecting the methoxy and methyl ester groups to the aromatic ring allow for rotational freedom. Advanced NMR techniques, such as variable temperature (VT) NMR and more complex NOESY or ROESY experiments, could potentially be used to study the preferred conformations of these groups and any energy barriers to rotation. However, for a molecule of this size and complexity, such studies are not commonly reported and no specific data are available in the current literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Interpretation of Characteristic Frequencies in Methyl 3-chloro-5-cyano-4-methoxybenzoate

The IR spectrum of this compound would show a series of absorption bands that are characteristic of its functional groups.

Cyano Group (C≡N): A sharp, medium-intensity absorption is expected in the range of 2240-2220 cm⁻¹ for the nitrile stretching vibration. researchgate.net

Carbonyl Group (C=O): A strong, sharp absorption corresponding to the ester carbonyl stretch is expected around 1730-1715 cm⁻¹. docbrown.info

Aromatic Ring (C=C): Several bands of variable intensity would appear in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the benzene (B151609) ring. researchgate.net

C-O and C-Cl Bonds: The C-O stretching vibrations of the ether and ester groups would result in strong absorptions in the 1300-1000 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected to appear as a medium to strong band in the 850-550 cm⁻¹ range.

C-H Bonds: The aromatic C-H stretching vibrations would be observed as weak to medium bands just above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. spectroscopyonline.com

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2240 - 2220 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Variable |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Ester (C-O) | Stretch | 1300 - 1150 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak to Medium |

| C-H (Methyl) | Stretch | 2990 - 2850 | Medium |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

Note: These are expected frequency ranges based on general spectroscopic data. specac.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (Molecular Weight: 225.63 g/mol chemscene.com), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 225 and another peak at m/z 227 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). chemguide.co.uk

Under typical electron ionization (EI) conditions, the molecular ion would undergo fragmentation. acdlabs.com Plausible fragmentation pathways would involve the loss of stable neutral fragments or radicals:

Loss of the ester methyl radical: [M - •CH₃]⁺ at m/z 210/212.

Loss of the methoxy radical: [M - •OCH₃]⁺ at m/z 194/196.

Loss of the methyl ester group: [M - •COOCH₃]⁺ at m/z 166/168.

Further fragmentation could involve the loss of carbon monoxide (CO) from fragment ions containing the carbonyl group.

Predicted Mass Spectrometry Fragments

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment |

| 225 | 227 | [M]⁺ (Molecular Ion) |

| 194 | 196 | [M - •OCH₃]⁺ |

| 166 | 168 | [M - •COOCH₃]⁺ |

Note: This represents a simplified prediction of the fragmentation pattern. The actual mass spectrum may show additional fragments depending on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

Detailed Research Findings:

For this compound, with the molecular formula C₁₀H₈ClNO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. epo.org This calculated value serves as a benchmark for experimental HRMS measurements. The presence of chlorine is particularly noteworthy, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, further confirming the presence of this halogen in the molecule.

Below is a data table summarizing the theoretical isotopic masses for the primary molecular ions of this compound.

| Molecular Ion Formula | Isotope | Theoretical Exact Mass (Da) |

| [C₁₀H₈³⁵ClNO₃ + H]⁺ | Monoisotopic | 226.0211 |

| [C₁₀H₈³⁷ClNO₃ + H]⁺ | M+2 Isotope | 228.0182 |

| [C₁₀H₈³⁵ClNO₃ + Na]⁺ | Sodium Adduct | 248.0030 |

| [C₁₀H₈³⁷ClNO₃ + Na]⁺ | Sodium Adduct | 250.0001 |

This data is calculated based on standard isotopic masses and is presented as a theoretical guide for experimental analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent functional groups and their connectivity.

Detailed Research Findings:

While specific experimental MS/MS data for this compound is not extensively published, a plausible fragmentation pathway can be predicted based on its structure and general principles of mass spectrometry. The molecule contains several functional groups—an ester, a methoxy group, a nitrile group, and a chloro-substituted aromatic ring—that will influence its fragmentation.

Key predicted fragmentation pathways include:

Loss of the methyl group from the ester: A common fragmentation for methyl esters, leading to the loss of a methyl radical (•CH₃) or methanol (B129727) (CH₃OH) from the protonated molecule.

Decarbonylation: Loss of carbon monoxide (CO) from the ester group.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Loss of the chlorine atom: While less common as an initial fragmentation, it can occur.

A proposed fragmentation table is provided below, outlining potential product ions and their theoretical m/z values.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical Fragment m/z |

| 226.02 | [M+H - CH₃OH]⁺ | Methanol | 194.00 |

| 226.02 | [M+H - CO]⁺ | Carbon Monoxide | 198.03 |

| 226.02 | [M+H - Cl]⁺ | Chlorine | 191.05 |

| 194.00 | [M+H - CH₃OH - CO]⁺ | Carbon Monoxide | 166.01 |

This table represents a theoretical fragmentation pattern. Actual experimental results may vary based on the specific MS/MS conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of multiple substituents—chloro, cyano, methoxy, and methyl ester groups—influences the energy of the π molecular orbitals and, consequently, the absorption wavelengths.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. The substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzene. The nitrile and ester groups, with their C≡N and C=O bonds, can also exhibit n → π* transitions, although these are typically weaker.

A summary of the expected electronic transitions is provided in the table below.

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Substituted Benzene Ring | π → π | 200 - 300 |

| Carbonyl Group (Ester) | n → π | 280 - 320 (typically weak) |

| Nitrile Group | n → π* | > 200 (typically very weak) |

The expected wavelength ranges are approximate and can be influenced by solvent polarity and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or close analogs)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

As of the latest available data, a crystal structure for this compound has not been deposited in public databases. However, the analysis of structurally similar compounds for which crystallographic data is available can offer insights into the likely solid-state conformation.

For instance, studies on analogs such as Methyl 2-amino-3-chloro-4-methoxybenzoate have revealed details about the planarity of the benzene ring and the orientation of the substituent groups. chemsrc.com If a single crystal of this compound were to be analyzed, it would be possible to determine:

The precise bond lengths and angles of the entire molecule.

The planarity of the benzene ring and the torsion angles of the ester and methoxy groups relative to the ring.

The nature of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.

The table below summarizes the type of structural information that would be obtained from a successful X-ray crystallographic analysis.

| Structural Parameter | Information Provided |

| Bond Lengths | The distances between bonded atoms (e.g., C-Cl, C-C, C=O, C-O, C≡N). |

| Bond Angles | The angles between adjacent bonds, defining the geometry around each atom. |

| Torsion Angles | The dihedral angles that describe the conformation of the rotatable bonds. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |

| Intermolecular Interactions | The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between molecules. |

This table outlines the potential data that could be derived from X-ray crystallography; however, no experimental data is currently available for the title compound.

Computational and Theoretical Chemistry Studies of Methyl 3 Chloro 5 Cyano 4 Methoxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies on Methyl 3-chloro-5-cyano-4-methoxybenzoate

Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules due to its favorable balance between accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p). The B3LYP functional is widely used as it incorporates both exchange and correlation effects, providing reliable results for a broad range of organic systems. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred orientations of the methoxy (B1213986) and methyl ester groups relative to the benzene (B151609) ring. The resulting optimized structure would provide precise data on bond lengths and angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.15 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| C-C(=O) | 1.50 Å | |

| C=O | 1.21 Å | |

| C-O (ester) | 1.34 Å | |

| O-CH3 (ester) | 1.44 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-CN | 121.0° | |

| C-O-C (methoxy) | 118.0° | |

| O=C-O (ester) | 124.0° | |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or ~180° |

| C-C-C=O (ester) | ~30-45° |

Note: The values in this table are illustrative and represent typical outcomes of such calculations.

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for electronic properties. An MP2/cc-pVTZ level of theory, for instance, could be employed to perform a single-point energy calculation on the DFT-optimized geometry to obtain a more refined electronic energy. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for investigating systems where electron correlation effects are especially important.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the isotropic magnetic shielding tensors, which are then converted to NMR chemical shifts. By calculating the chemical shifts for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, a reliable prediction of the ¹H and ¹³C NMR spectra for this compound can be obtained.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same DFT level as the geometry optimization, yield a theoretical infrared spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. By calculating the vertical excitation energies from the ground state to the first several excited states, one can predict the λmax values and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C-Cl | ~130 ppm |

| C-CN | ~110 ppm | |

| C≡N | ~117 ppm | |

| C-OCH₃ | ~158 ppm | |

| C=O | ~165 ppm | |

| IR | ν(C≡N) | ~2230 cm⁻¹ |

| ν(C=O) | ~1725 cm⁻¹ | |

| ν(C-O-C) | ~1250 cm⁻¹ (asymmetric) | |

| ν(C-Cl) | ~750 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax 1 | ~290 nm |

| λmax 2 | ~245 nm |

Note: These are hypothetical predicted values for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating methoxy group. In contrast, the LUMO is likely to be distributed over the electron-withdrawing cyano and ester groups, as well as the aromatic ring. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential (red) around the electronegative oxygen and nitrogen atoms, and regions of positive potential (blue) around the hydrogen atoms.

Table 3: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the level of theory used.

Reaction Mechanism Elucidation and Transition State Calculations for its Transformations

Computational chemistry can be used to model the reaction pathways of this compound. For example, the mechanism of a nucleophilic aromatic substitution, where a nucleophile replaces the chlorine atom, could be investigated. This would involve locating the transition state structure for the reaction. Transition state calculations, using methods like the synchronous transit-guided quasi-Newton (QST2) or the Berny optimization algorithm, can identify the saddle point on the potential energy surface that connects the reactants and products.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate (Meisenheimer complex) | +15.0 |

| Products | -5.0 |

Note: This table represents a plausible energy profile for a hypothetical reaction.

Conformational Analysis and Energy Landscape Mapping

This compound has several rotatable bonds, leading to different possible conformations. The most significant of these are the rotation of the methoxy group and the methyl ester group relative to the plane of the benzene ring. A conformational analysis can be performed by systematically rotating these bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan.

This analysis would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The results would indicate whether the methoxy and ester groups are likely to be coplanar with the benzene ring or twisted out of the plane due to steric hindrance with the adjacent substituents.

Table 5: Relative Energies of Plausible Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) (methoxy) | Dihedral Angle (C-C-C=O) (ester) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0° | 40° | 0.00 |

| 2 | 180° | 40° | 0.5 |

| 3 | 0° | 140° | 2.5 |

| 4 | 180° | 140° | 3.0 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Derivatization and Scaffold Exploration Based on Methyl 3 Chloro 5 Cyano 4 Methoxybenzoate

Design and Synthesis of Analogs with Modified Ester Groups

The methyl ester functionality is a primary site for modification to alter the compound's polarity, steric profile, and metabolic stability. Standard synthetic transformations can be employed to generate a diverse library of analogs.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-cyano-4-methoxybenzoic acid, under either acidic or basic conditions. This transformation introduces a highly polar, ionizable group, which can significantly alter the molecule's solubility and biological interactions.

Transesterification: Reaction with different alcohols (e.g., ethanol (B145695), isopropanol) in the presence of an acid or base catalyst can yield other alkyl esters. This allows for fine-tuning of lipophilicity.

Amidation: The ester can be converted into a wide array of primary, secondary, or tertiary amides. A common method involves initial hydrolysis to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. Alternatively, direct aminolysis can sometimes be achieved, particularly with ammonia (B1221849) or primary amines.

Table 1: Representative Analogs with Modified Ester Functionality

| Starting Material | Reagents/Conditions | Product | Modification Type |

|---|---|---|---|

| Methyl 3-chloro-5-cyano-4-methoxybenzoate | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | 3-chloro-5-cyano-4-methoxybenzoic acid | Hydrolysis |

| This compound | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 3-chloro-5-cyano-4-methoxybenzoate | Transesterification |

Design and Synthesis of Analogs with Modified Halogen Substituents

The chlorine atom at the C3 position plays a significant role in the electronic properties and conformation of the molecule. Replacing it with other halogens or removing it can provide insight into its contribution to a desired effect.

Halogen Exchange: While challenging on an electron-poor aromatic ring, nucleophilic aromatic substitution (SNAr) reactions can potentially be used to replace the chloro group with a fluoro group, using a source like potassium fluoride (B91410) under specific conditions. google.com

Synthesis from Alternative Precursors: A more common approach is to synthesize the desired halogen analog from a different starting material. For instance, a bromo or iodo analog could be prepared starting from the corresponding halogenated 4-hydroxy-5-methoxybenzoic acid derivative. Such syntheses often involve multi-step sequences including protection, nitration, reduction of the nitro group, diazotization, and Sandmeyer-type reactions. google.comgoogle.com Palladium-catalyzed cross-coupling reactions on a bromo- or iodo-substituted precursor could also introduce a variety of other functional groups.

Table 2: Potential Halogen-Modified Analogs and Synthetic Approaches

| Target Analog | Potential Synthetic Approach | Key Reactions |

|---|---|---|

| Methyl 3-bromo -5-cyano-4-methoxybenzoate | Synthesis from 3-bromo-4-hydroxy-5-methoxybenzoic acid | Esterification, Cyanation (e.g., Sandmeyer or Pd-catalyzed) |

| Methyl 3-fluoro -5-cyano-4-methoxybenzoate | Synthesis from 3-fluoro-4-hydroxy-5-methoxybenzoic acid or Halex reaction on a suitable precursor. google.com | Nitration, Reduction, Diazotization, Schiemann reaction |

Design and Synthesis of Analogs with Modified Nitrile Functionalities

The cyano group is a versatile functional group that can be converted into several other important moieties. It is a strong electron-withdrawing group, and its transformation significantly impacts the electronic character of the aromatic ring.

Hydrolysis: The nitrile can be hydrolyzed to a primary amide (carboxamide) under controlled acidic or basic conditions. libretexts.org More vigorous hydrolysis conditions will lead to the formation of the corresponding carboxylic acid. ncert.nic.in This allows for the creation of analogs with hydrogen-bond donating and accepting capabilities.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary amine (aminomethyl group). This introduces a basic center into the molecule, drastically changing its physicochemical properties.

Cycloaddition and Other Transformations: The nitrile group can participate in cycloaddition reactions or be used as a handle for the synthesis of various nitrogen-containing heterocycles (e.g., tetrazoles), further expanding the chemical space. rug.nl

Table 3: Transformations of the Nitrile Group

| Starting Material | Reagents/Conditions | Product | Resulting Functional Group |

|---|---|---|---|

| This compound | H₂SO₄ (conc.), H₂O, heat | Methyl 3-chloro-5-carbamoyl-4-methoxybenzoate | Amide |

| This compound | H₂, Pd/C or LiAlH₄ | Methyl 3-aminomethyl-5-chloro-4-methoxybenzoate | Primary Amine |

Design and Synthesis of Analogs with Modified Methoxy (B1213986) Group Substituents

The methoxy group at the C4 position is a key electron-donating group. Its modification can modulate electronic effects, lipophilicity, and potential for hydrogen bonding.

Demethylation: The most common modification is the cleavage of the methyl ether to yield the corresponding phenol (B47542), Methyl 3-chloro-5-cyano-4-hydroxybenzoate. nih.gov This is often achieved using reagents like boron tribromide (BBr₃), or Lewis acids such as aluminum chloride. google.com Selective demethylation can also be accomplished with reagents like lithium chloride in dimethylformamide (DMF). researchgate.net The resulting phenol is a valuable intermediate for introducing a wide variety of other functional groups via O-alkylation or O-acylation.

Synthesis of Other Alkoxy Analogs: While direct displacement is not feasible, analogs with different alkoxy groups (e.g., ethoxy, isopropoxy) can be synthesized from the demethylated phenol intermediate by Williamson ether synthesis, reacting it with the appropriate alkyl halide in the presence of a base. mdpi.com

Table 4: Modification of the Methoxy Group

| Starting Material | Reagents/Conditions | Product | Modification Type |

|---|---|---|---|

| This compound | BBr₃, CH₂Cl₂ or LiCl, DMF, heat researchgate.net | Methyl 3-chloro-5-cyano-4-hydroxybenzoate | Demethylation |

Exploration of Positional Isomers and Related Aromatic Scaffolds

The synthesis of these isomers requires distinct multi-step routes, often dictated by the directing effects of the substituents in electrophilic aromatic substitution reactions on appropriately substituted precursors. derpharmachemica.com For example, the synthesis of a related compound, Methyl 3-cyano-4-methoxybenzoate, can be achieved from Methyl 3-bromo-4-methoxybenzoate. chemicalbook.com Similar strategies, starting with different isomeric building blocks like substituted nitro- or aminobenzoic acids, can be employed to access the full range of positional isomers. google.comgoogle.com

Incorporation of this compound into Advanced Molecular Architectures

The unique combination of a rigid aromatic core with polar and electronically active functional groups makes this compound an attractive building block for advanced materials.

Functional Polymers: The molecule can be functionalized, for example by converting the ester to a polymerizable group like an acrylate (B77674) or by introducing a vinyl or styrenyl group via cross-coupling. The resulting monomer could then be incorporated into polymers, imparting specific properties such as refractive index modification, thermal stability, or gas permeability.

Liquid Crystals: Calamitic (rod-shaped) liquid crystals often consist of a rigid core with terminal groups that promote anisotropic self-assembly. tcichemicals.com The subject compound possesses features common in liquid crystal design, such as a substituted benzene (B151609) core and polar cyano and ester groups. mdpi.com By modifying the ester to a longer alkyl or alkoxy chain, or by coupling the carboxylic acid derivative with another aromatic core, it is possible to design molecules that exhibit nematic or smectic liquid crystal phases. derpharmachemica.com The lateral chloro substituent would be expected to influence the mesophase stability and transition temperatures. mdpi.com

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-chloro-5-cyano-4-methoxybenzoic acid |

| Ethyl 3-chloro-5-cyano-4-methoxybenzoate |

| N,N-disubstituted-3-chloro-5-cyano-4-methoxybenzamide |

| Methyl 3-bromo-5-cyano-4-methoxybenzoate |

| Methyl 3-fluoro-5-cyano-4-methoxybenzoate |

| Methyl 3-iodo-5-cyano-4-methoxybenzoate |

| 3-bromo-4-hydroxy-5-methoxybenzoic acid |

| 3-fluoro-4-hydroxy-5-methoxybenzoic acid |

| 3-iodo-4-hydroxy-5-methoxybenzoic acid |

| Methyl 3-chloro-5-carbamoyl-4-methoxybenzoate |

| Methyl 3-aminomethyl-5-chloro-4-methoxybenzoate |

| Methyl 3-chloro-4-methoxy-5-(1H-tetrazol-5-yl)benzoate |

| Methyl 3-chloro-5-cyano-4-hydroxybenzoate |

| Methyl 3-chloro-5-cyano-4-ethoxybenzoate |

| Methyl 4-chloro-3-cyano-2-methoxybenzoate |

| Methyl 5-chloro-3-cyano-2-methoxybenzoate |

Emerging Chemical Applications and Materials Science Research Involving the Methyl 3 Chloro 5 Cyano 4 Methoxybenzoate Scaffold

Utility as a Versatile Synthetic Intermediate for Complex Organic Molecules

The strategic placement of multiple reactive sites on the benzene (B151609) ring of Methyl 3-chloro-5-cyano-4-methoxybenzoate makes it a highly valuable building block for the synthesis of intricate organic molecules. The ester and cyano functionalities can be readily transformed into other chemical groups, while the chloro and methoxy (B1213986) substituents modulate the reactivity of the aromatic ring, allowing for selective chemical modifications.

Recent patent literature highlights the utility of this compound as a key intermediate in the synthesis of novel phenol (B47542) derivatives. In one such example, this compound serves as a precursor to 3-chloro-5-cyano-4-methoxybenzoic acid through a hydrolysis reaction. This transformation is typically achieved by treating the ester with a base, such as lithium hydroxide (B78521), in a solvent mixture like tetrahydrofuran (B95107) and water. The resulting carboxylic acid is then further elaborated into more complex molecular architectures.

The general synthetic utility of chloro- and cyano-substituted benzoic acid derivatives is well-established in the preparation of a variety of compounds, including pharmaceuticals and other biologically active molecules. The presence of the cyano group offers a versatile handle for further chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for a wide range of derivatizations. The chloro substituent, on the other hand, can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Table 1: Synthetic Transformations of the this compound Scaffold

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | 1. LiOH, THF/H₂O | 3-chloro-5-cyano-4-methoxybenzoic acid | Intermediate for phenol derivatives |

| Substituted Benzonitriles | Various reducing agents (e.g., H₂, catalyst) | Substituted Benzylamines | Building blocks for pharmaceuticals |

| Substituted Benzonitriles | H₂O, acid or base catalyst | Substituted Benzoic Acids/Amides | Versatile synthetic intermediates |

| Chloro-substituted Aromatics | Various organometallic reagents, catalyst (e.g., Pd) | Cross-coupled products | Synthesis of complex organic molecules |

Research on its Precursor Role in Functional Materials and Devices (e.g., photochromic materials, liquid crystals)

While direct research on this compound as a precursor for functional materials is still emerging, the broader class of substituted benzonitriles has garnered significant interest in materials science. The rigid nature of the benzene ring, combined with the polar cyano group, makes these compounds attractive candidates for the design of liquid crystals and other functional materials. The cyano group, with its large dipole moment, can contribute to the formation of the ordered phases characteristic of liquid crystals.

The synthesis of metal-organic frameworks (MOFs) is another area where cyanobenzoic acid derivatives have shown promise. These highly porous materials are constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid and cyano groups of molecules like cyanobenzoic acid can both coordinate to metal centers, leading to the formation of extended, three-dimensional structures with potential applications in gas storage, separation, and catalysis.

Although specific studies on photochromic materials derived from this compound are not yet prevalent, the general principle of incorporating tailored organic scaffolds into photo-responsive systems is a well-explored area of research. The electronic properties of the substituted benzene ring could potentially be harnessed to influence the photochromic behavior of larger molecular systems.

Exploration in Agrochemicals Research as a Chemical Intermediate

The development of new agrochemicals is a critical area of research aimed at improving crop yields and protecting against pests and diseases. Substituted benzoic acid derivatives are a well-known class of compounds that have been extensively explored as intermediates in the synthesis of herbicides, insecticides, and fungicides. The specific substitution pattern on the aromatic ring can have a profound impact on the biological activity of the final product.

While direct evidence of this compound's exploration in agrochemical research is limited in publicly available literature, the presence of both a chloro and a cyano group suggests its potential in this arena. Halogenated aromatic compounds are a common feature in many commercial pesticides, and the cyano group can be a precursor to other functionalities found in agrochemically active molecules.

General research in this field has demonstrated that chloro-substituted benzoic acid derivatives are precursors to a range of agrochemical products. The synthesis of these complex molecules often involves the use of versatile intermediates that can be readily modified to produce a library of compounds for biological screening.

Role in Catalysis or Ligand Design Studies

The design of new ligands for catalysis is a central theme in inorganic and organometallic chemistry. The ability of a ligand to coordinate to a metal center and influence its reactivity is crucial for the development of efficient and selective catalysts. Cyanobenzoic acid derivatives offer two potential coordination sites: the carboxylic acid (or ester) group and the cyano group.

The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a Lewis base, coordinating to a metal center. Similarly, the oxygen atoms of the carboxylate group can also bind to metals. This dual functionality allows for the possibility of these molecules acting as bridging ligands, connecting two or more metal centers, or as chelating ligands, binding to a single metal center through multiple atoms.

While specific studies on ligands derived directly from this compound are not widely reported, the broader family of cyanobenzoic acids has been investigated in coordination chemistry. The electronic nature of the substituents on the benzene ring can be used to tune the electron-donating or -accepting properties of the ligand, which in turn can influence the catalytic activity of the resulting metal complex. The development of new catalytic systems based on such ligands remains an active area of research.

Future Research Directions and Unresolved Challenges in Methyl 3 Chloro 5 Cyano 4 Methoxybenzoate Chemistry

Development of More Atom-Economical and Stereoselective Synthetic Routes

The principles of green chemistry increasingly guide the development of new synthetic methodologies, emphasizing the need for atom economy. Current synthetic approaches to functionalized benzoates often involve multi-step processes that may generate significant waste. Future research should focus on developing more direct and efficient routes to Methyl 3-chloro-5-cyano-4-methoxybenzoate.

Furthermore, while the current structure of this compound is achiral, the introduction of chiral centers through derivatization is a key area for future exploration. The development of stereoselective synthetic routes to derivatives of this compound is crucial for applications in pharmaceuticals and materials science. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation or cycloaddition, where the existing functional groups can direct the stereochemical outcome.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Unresolved Challenges |

| Catalytic C-H Activation/Cyanation | High atom economy, reduced number of steps. nih.govnih.gov | Regioselectivity control, catalyst stability and cost. |

| Stereoselective Derivatization | Access to chiral molecules with specific properties. researchgate.net | Development of suitable chiral catalysts, understanding stereodirecting effects of substituents. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of reaction conditions for multi-step flow synthesis. |

Discovery of Novel Reactivity and Unexplored Transformation Pathways

The unique electronic properties of this compound, arising from the interplay of its substituents, suggest a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the cyano and chloro groups, combined with the electron-donating methoxy (B1213986) group, creates distinct regions of electrophilicity and nucleophilicity on the aromatic ring.

Future research should aim to uncover novel transformation pathways. For example, the cyano group can be a versatile handle for various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The chloro substituent offers a site for nucleophilic aromatic substitution, a reaction that is typically challenging but can be facilitated by the presence of strong electron-withdrawing groups. mdpi.commasterorganicchemistry.compatsnap.com

Computational studies, such as those employing Density Functional Theory (DFT), can play a crucial role in predicting the reactivity of different sites on the molecule and guiding experimental design. nih.gov By mapping the electrostatic potential and frontier molecular orbitals, researchers can identify the most probable sites for electrophilic and nucleophilic attack, paving the way for the discovery of new reactions.

Advanced Characterization of Transient Species and Reaction Intermediates

Many chemical reactions proceed through short-lived transient species and reaction intermediates that are difficult to detect but are critical to understanding the reaction mechanism. In the synthesis and subsequent reactions of this compound, several such species are likely to be involved.

For instance, in nucleophilic aromatic substitution reactions at the chloro position, a Meisenheimer complex, a transient negatively charged intermediate, is expected to form. masterorganicchemistry.com The stability and structure of this intermediate are influenced by the other substituents on the ring. Advanced spectroscopic techniques, such as time-resolved spectroscopy and in-situ monitoring using methods like FTIR and Raman spectroscopy, can provide valuable insights into the kinetics and mechanism of such reactions. nih.govspectroscopyonline.comnih.govresearchgate.net

Similarly, in radical reactions involving this molecule, the characterization of radical intermediates is essential. Understanding the stability and reactivity of these transient species can lead to better control over reaction outcomes and the development of new synthetic methods.

| Transient Species | Potential Reaction Type | Advanced Characterization Technique |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Time-resolved UV-Vis, In-situ NMR |

| Radical Cations/Anions | Photochemical or Electrochemical Reactions | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Carbocation Intermediates | Electrophilic Aromatic Substitution | Low-Temperature NMR, Trapping Experiments |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Furthermore, ML models can be developed to predict the physicochemical and material properties of derivatives of this compound. By correlating molecular structure with properties such as solubility, electronic properties, and thermal stability, researchers can computationally screen large numbers of virtual compounds to identify promising candidates for specific applications before undertaking laborious and expensive experimental work. nih.gov

Expanding the Scope of Derivatization for Diverse Advanced Material Applications

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials. The cyano group, in particular, is a common feature in materials with interesting electronic and optical properties, such as liquid crystals and organic light-emitting diodes (OLEDs). mdpi.comgoogle.comresearchgate.net

Future research should focus on the systematic derivatization of this molecule to explore its potential in various material applications. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to form polymers or metal-organic frameworks (MOFs). nih.govnih.gov The chloro and cyano groups can be modified to tune the electronic properties of the resulting materials.

The development of novel polymers incorporating this functionalized benzoate (B1203000) unit could lead to materials with enhanced thermal stability, specific optical properties, or antimicrobial activity. nih.govnih.gov Similarly, its use as a core structure in the design of new liquid crystalline materials could lead to advances in display technology. mdpi.comresearchgate.netmdpi.com

| Derivative Class | Potential Application | Key Functional Group for Derivatization |

| Liquid Crystals | Display Technologies | Cyano, Ester |

| Functional Polymers | Electronics, Biomedical | Carboxylic Acid (from ester hydrolysis), Cyano |

| Metal-Organic Frameworks | Gas Storage, Catalysis | Carboxylic Acid (from ester hydrolysis) |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-chloro-5-cyano-4-methoxybenzoate, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via multi-step reactions involving halogenation, nitrile introduction, and esterification. Key intermediates like 3-chloro-4-methoxybenzoic acid derivatives are often functionalized using trichlorotriazine (TCT) as a coupling agent, as seen in triazine-mediated condensation reactions . Reaction temperature and stoichiometry significantly impact yield: excess cyanating agents (e.g., CuCN) at 80–100°C improve nitrile group incorporation, while lower temperatures minimize side reactions like hydrolysis . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target ester .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns. Discrepancies between calculated (e.g., C₁₀H₈ClNO₃) and experimental values must be <5 ppm for confirmation .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving ambiguities in substituent positioning. Twinned data or high-resolution (<1.0 Å) datasets improve accuracy .

- NMR: ¹³C NMR distinguishes the methoxy (δ 55–60 ppm), cyano (δ 110–120 ppm), and ester carbonyl (δ 165–170 ppm) groups .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in bond lengths or angles often arise from disordered substituents (e.g., methoxy or cyano groups). Strategies include:

- Twinning Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices in twinned crystals .

- High-Resolution Data: Collect datasets at synchrotron facilities (λ < 0.7 Å) to reduce noise and improve electron density maps.

- Dynamic Disorder Modeling: Apply restraints to flexible groups (e.g., methoxy) using ISOR or SIMU commands in refinement software .

Advanced: How can reaction conditions be optimized to stabilize intermediates during synthesis?

Answer:

Unstable intermediates (e.g., chlorinated benzoic acid precursors) require:

- Low-Temperature Quenching: Rapid cooling (−78°C) after nitrile introduction prevents decomposition .

- Inert Atmosphere: Use Schlenk lines or gloveboxes to avoid moisture-induced side reactions during esterification .

- Real-Time Monitoring: FTIR or inline HPLC tracks intermediate stability, enabling immediate adjustment of reagent addition rates .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Nitrile gloves (tested for permeability) and chemical-resistant lab coats prevent dermal exposure. Respiratory protection (N95 masks) is required if handling powdered forms .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents) .

- Spill Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers address discrepancies in spectral data during structure verification?

Answer:

- HRMS Calibration: Use internal standards (e.g., fluorinated benzoates) to correct mass accuracy .

- DFT Calculations: Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values to validate substituent positions .

- Cross-Validation: Overlay IR spectra with NIST reference data to confirm functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .

Advanced: What strategies enable regioselective functionalization of the benzene ring in this compound?

Answer:

- Directed Ortho-Metalation: Use a methoxy group as a directing group for lithiation at the 3-position, followed by electrophilic quenching with Cl₂ or CNCl .

- Protection/Deprotection: Temporarily protect the ester group with tert-butyl moieties to avoid interference during nitrile introduction .

- Microwave-Assisted Synthesis: Enhances regioselectivity in SNAr reactions by accelerating activation of electron-deficient positions .

Basic: How should researchers ensure reproducibility in synthetic protocols for this compound?

Answer:

- Standardized Solvent Drying: Use molecular sieves or distillation to maintain anhydrous conditions for moisture-sensitive steps (e.g., esterification) .

- Batch Tracking: Log reagent lot numbers and purity (>98% by HPLC) to identify variability sources .

- Open-Source Data Sharing: Publish raw crystallographic files (CIFs) and NMR spectra in repositories like Cambridge Structural Database for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.